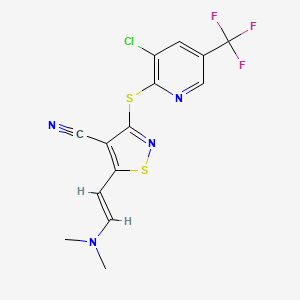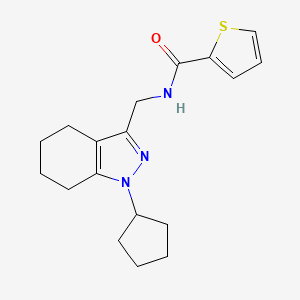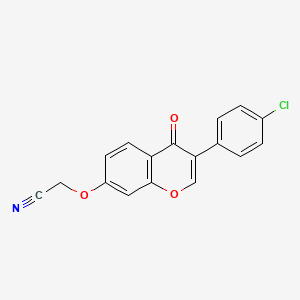
2-((3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl)oxy)acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of this compound, based on its name, would have a chromene core, with a chlorophenyl group and an acetonitrile group attached. The exact structure, including the positions of these groups on the chromene ring, would need to be determined by techniques such as X-ray crystallography .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific positions of the groups on the chromene ring. The presence of the electron-withdrawing nitrile and chloro groups could potentially make the compound more reactive. The compound could undergo various organic reactions, such as nucleophilic substitution or addition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties like solubility, melting point, and boiling point .Applications De Recherche Scientifique
Organic Synthesis
Acetonitrile derivatives, such as the compound , are often used as intermediates in organic synthesis. They can serve as building blocks for constructing more complex molecules. For instance, acetonitrile is known for its use in cyanomethylation reactions, which are crucial for introducing the nitrile functionality into organic compounds . This functionality is a key step in synthesizing various pharmaceuticals, agrochemicals, and dyes.
Medicinal Chemistry
In medicinal chemistry, nitrile-containing chromenes, like the one you’ve mentioned, are valuable due to their potential biological activities. They can be used to create compounds with anti-inflammatory, anticancer, or antioxidant properties. The chlorophenyl group, in particular, might interact with specific biological targets, leading to new drug discoveries .
Agriculture
Compounds with a chromene nucleus are often explored for their use in agriculture. They may possess herbicidal or pesticidal activities, helping protect crops from pests and diseases. The specific structure of “2-((3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl)oxy)acetonitrile” could be investigated for such properties, potentially leading to the development of new agrochemicals .
Material Science
In material science, chromene derivatives can be utilized for their optical properties. They might be used in the development of organic light-emitting diodes (OLEDs) or as photoinitiators in polymerization processes. The electronic properties imparted by the nitrile and chlorophenyl groups could be particularly useful in fine-tuning the material’s characteristics for specific applications .
Environmental Science
Environmental science can benefit from chromene derivatives in the detection and quantification of environmental pollutants. Their chemical structure allows them to bind selectively to certain contaminants, which can then be measured using various analytical techniques. This compound could be part of sensors or assays designed to monitor environmental health .
Chemical Synthesis
Lastly, in chemical synthesis, this compound could be used to develop new synthetic routes or improve existing ones. Its unique structure might facilitate the formation of carbon-heteroatom bonds, which are fundamental in creating a wide array of chemical products. Research into its reactivity and interactions with other chemicals could yield innovative synthesis methods .
Orientations Futures
Propriétés
IUPAC Name |
2-[3-(4-chlorophenyl)-4-oxochromen-7-yl]oxyacetonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10ClNO3/c18-12-3-1-11(2-4-12)15-10-22-16-9-13(21-8-7-19)5-6-14(16)17(15)20/h1-6,9-10H,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVDMVVACNHTRQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=COC3=C(C2=O)C=CC(=C3)OCC#N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-(4-Chlorophenyl)-4-oxochromen-7-yl]oxyacetonitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

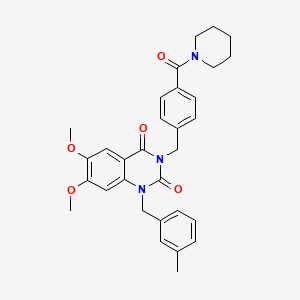
![5-(3-chloro-4-methylphenyl)-1-(3,4-dimethoxyphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2780443.png)
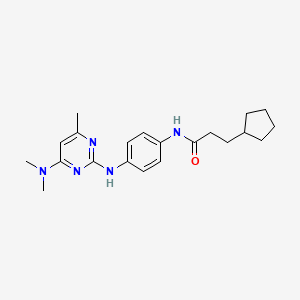
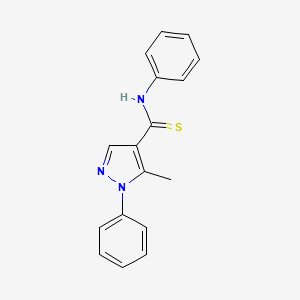
![5-bromo-N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)furan-2-carboxamide](/img/structure/B2780447.png)
![Ethyl 2-(2-((3-allyl-5-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetamido)-4,5-dimethylthiophene-3-carboxylate](/img/structure/B2780448.png)
![N-tert-butyl-4-({[(1-cyanocyclopentyl)carbamoyl]methyl}amino)benzamide](/img/structure/B2780450.png)
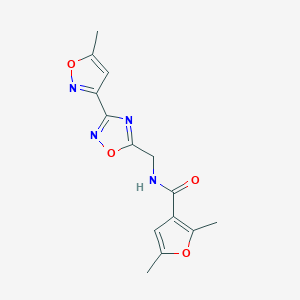
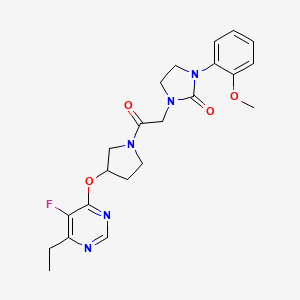
![4-chloro-3-[(2,2-difluoroethoxy)methyl]-1-(2,2-difluoroethyl)-1H-pyrazole](/img/structure/B2780457.png)

![N-[2-[[2-(Aminomethyl)cyclohexyl]amino]-2-oxoethyl]-5-methylthiophene-2-carboxamide;hydrochloride](/img/structure/B2780460.png)
